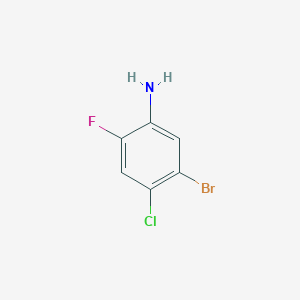

3-(氯甲基)-4-甲基吡啶盐酸盐

描述

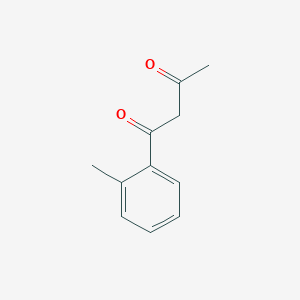

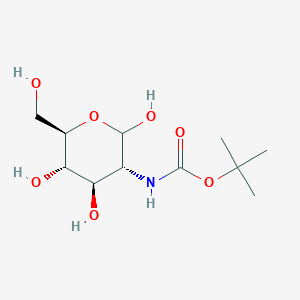

3-(Chloromethyl)-4-methylpyridine hydrochloride is an organic compound synthesized from the reaction of 4-methylpyridine and chloroacetic acid. It is a white crystalline solid that is soluble in water and organic solvents. It is commonly used in laboratory experiments, specifically to synthesize various compounds. This compound has been studied extensively in the scientific community due to its numerous applications in research.

科学研究应用

合成和纯化方法

- 3-(氯甲基)-4-甲基吡啶盐酸盐在合成各种化学品中被使用。一项研究展示了利用萃取、蒸馏和色谱法纯化3-甲基吡啶的光氯化产物,达到了超过99%的纯度(Su Li, 2005)。

- 另一项研究突出了一种从氯化亚磷酸和2,6-二甲基吡啶N-氧化盐合成2,6-二甲基-4-(三甲基锡基)吡啶的方法,表明氯甲基吡啶衍生物在复杂有机合成中的重要性(Baldev Singh, G. Y. Lesher, P. Pennock, 1990)。

光二聚研究

- 对各种甲基吡啶的紫外辐射研究,包括类似于3-(氯甲基)-4-甲基吡啶的化合物,旨在了解它们的光二聚性质。这些发现对于理解这类化合物的光化学行为具有重要意义(E. Taylor, R. O. Kan, 1963)。

复杂分子的合成

- 该化合物已被用于合成4-(3-甲氧基丙氧基)-2,3-二甲基吡啶N-氧化物,展示了它在制备具有潜在应用的各种领域中的先进有机分子中的作用(Pan Xiang-jun, 2006)。

- 在另一项研究中,2-氟-4-甲基吡啶被功能化以创建新型烷基化剂,表明甲基吡啶在药物合成和有机化学中的广泛应用(J. Pesti, G. Huhn, J. Yin, Y. Xing, J. Fortunak, R. Earl, 2000)。

分析技术

- 对与3-(氯甲基)-4-甲基吡啶密切相关的甲基吡啶的电泳分离研究已经进行,以改进这些化合物的分析技术,展示了它们在分析化学中的重要性(S. Wren, 1991)。

线粒体成像

- 涉及3-氯甲基吡啶基吡啶衍生物的研究展示了其在荧光显微镜成像中用于靶向线粒体的应用,突显了它在生物成像和研究中的潜力(A. Amoroso, R. J. Arthur, M. Coogan, J. Court, V. Fernández‐Moreira, A. Hayes, D. Lloyd, C. Millet, Simon J. A. Pope, 2008)。

安全和危害

作用机制

- The primary target of 3-(Chloromethyl)-4-methylpyridine hydrochloride is not explicitly mentioned in the available literature. However, we know that it is part of a class of drugs known as bile acid sequestrants . These compounds primarily interact with bile acids in the intestine.

- 3-(Chloromethyl)-4-methylpyridine hydrochloride is a non-absorbed, lipid-lowering polymer. It binds to bile acids in the intestine, impeding their reabsorption. As the bile acid pool becomes depleted, the hepatic enzyme activity increases, leading to increased conversion of cholesterol into bile acids. This ultimately helps lower blood cholesterol levels .

- The compound’s interaction with bile acids disrupts the enterohepatic circulation, reducing the amount of bile acids returned to the liver. Consequently, this decreases total cholesterol (total-C), low-density lipoprotein cholesterol (LDL-C), and apolipoprotein B (associated with LDL-C), which are risk factors for atherosclerosis .

Target of Action

Mode of Action

生化分析

Biochemical Properties

3-(Chloromethyl)-4-methylpyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The compound acts as a substrate for these enzymes, leading to its biotransformation. Additionally, 3-(Chloromethyl)-4-methylpyridine hydrochloride can form covalent bonds with nucleophilic sites on proteins, affecting their function and stability .

Cellular Effects

The effects of 3-(Chloromethyl)-4-methylpyridine hydrochloride on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cell proliferation. Moreover, 3-(Chloromethyl)-4-methylpyridine hydrochloride can induce oxidative stress in cells, affecting mitochondrial function and energy production .

Molecular Mechanism

At the molecular level, 3-(Chloromethyl)-4-methylpyridine hydrochloride exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, triggering intracellular signaling cascades. Additionally, the compound can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in enzyme activity and subsequent alterations in metabolic pathways. Furthermore, 3-(Chloromethyl)-4-methylpyridine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(Chloromethyl)-4-methylpyridine hydrochloride in laboratory settings are influenced by its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture. Long-term studies have shown that 3-(Chloromethyl)-4-methylpyridine hydrochloride can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 3-(Chloromethyl)-4-methylpyridine hydrochloride vary with different dosages. At low doses, the compound can enhance cellular function and promote cell survival. At high doses, it can induce toxicity and adverse effects, such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies .

Metabolic Pathways

3-(Chloromethyl)-4-methylpyridine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound can also interact with cofactors, such as NADPH, influencing redox reactions and energy metabolism .

Transport and Distribution

The transport and distribution of 3-(Chloromethyl)-4-methylpyridine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects. The localization and accumulation of 3-(Chloromethyl)-4-methylpyridine hydrochloride can influence its activity and function .

Subcellular Localization

The subcellular localization of 3-(Chloromethyl)-4-methylpyridine hydrochloride is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can localize to the mitochondria, where it affects mitochondrial function and energy production. Additionally, 3-(Chloromethyl)-4-methylpyridine hydrochloride can be directed to the nucleus, influencing gene expression and transcriptional regulation .

属性

IUPAC Name |

3-(chloromethyl)-4-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKDYGICAXWRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559066 | |

| Record name | 3-(Chloromethyl)-4-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1465-19-6 | |

| Record name | Pyridine, 3-(chloromethyl)-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1465-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-4-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-4-methylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。